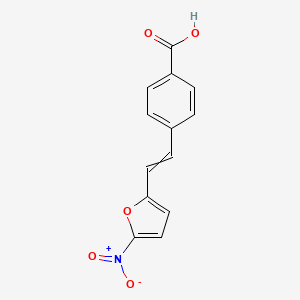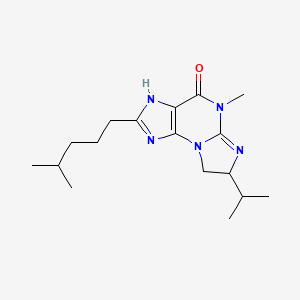
VileE; Vinblastine isoleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinblastine isoleucinate, also known as VileE, is a semisynthetic derivative of the natural alkaloid vinblastine. Vinblastine isoleucinate belongs to the Vinca alkaloid family, which is known for its potent anticancer properties. This compound has been investigated for its enhanced pharmacokinetic properties and potential therapeutic benefits compared to its parent compound, vinblastine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vinblastine isoleucinate is synthesized through a series of chemical reactions starting from vinblastine. The process involves the deacetylation of vinblastine followed by the introduction of an isoleucinate moiety. The key steps include:
Deacetylation: Vinblastine undergoes deacetylation to remove the acetyl group, forming deacetylvinblastine.
Coupling Reaction: Deacetylvinblastine is then coupled with isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of vinblastine isoleucinate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification methods ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Vinblastine isoleucinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
Vinblastine isoleucinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of complex alkaloids.
Biology: Researchers investigate its effects on cellular processes, particularly its role in disrupting microtubule formation.
Medicine: Vinblastine isoleucinate is studied for its anticancer properties, with a focus on its ability to inhibit cell division and induce apoptosis in cancer cells.
Industry: The compound is explored for its potential use in developing new therapeutic agents and drug delivery systems
Mecanismo De Acción
Vinblastine isoleucinate exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding prevents the polymerization of tubulin into microtubules, which are crucial for cell division. As a result, the compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The molecular targets include the β-tubulin subunit, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Vinblastine isoleucinate is compared with other Vinca alkaloids such as vincristine, vinorelbine, and vindesine. While all these compounds share a similar mechanism of action, vinblastine isoleucinate is unique due to its modified pharmacokinetic properties, which may offer improved therapeutic efficacy and reduced toxicity.
List of Similar Compounds
- Vincristine
- Vinorelbine
- Vindesine
- Vinflunine
These compounds are also used in cancer therapy and have been extensively studied for their pharmacological properties .
Propiedades
Fórmula molecular |
C51H69N5O9 |
|---|---|
Peso molecular |
896.1 g/mol |
Nombre IUPAC |
methyl (13S,17S)-13-[(1R,10S,12R)-10-[(1-ethoxy-3-methyl-1-oxopentan-2-yl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30?,31?,39?,42?,43?,44?,47-,48+,49+,50-,51-/m0/s1 |
Clave InChI |
QSTPFUDHVVIGCL-JTTXAVTDSA-N |
SMILES isomérico |
CCC(C)C(C(=O)OCC)NC(=O)[C@@]1(C2[C@]3(CCN4C3[C@](C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(CC7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
SMILES canónico |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B10784892.png)


![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)


![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B10784936.png)
![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)

![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)

![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)
